n2-Methyl-5-nitropyrimidine-2,4-diamine
Overview
Description
N2-Methyl-5-nitropyrimidine-2,4-diamine: is a chemical compound with the molecular formula C5H7N5O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a nitro group at the 5-position and a methyl group at the N2-position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-Methyl-5-nitropyrimidine-2,4-diamine typically involves the nitration of pyrimidine derivatives. One common method includes the reaction of pyrimidine with nitric acid in the presence of sulfuric acid, which introduces the nitro group at the 5-position. The methylation at the N2-position can be achieved through the reaction with methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: N2-Methyl-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other nucleophiles such as amines or thiols.
Oxidation: The methyl group at the N2-position can be oxidized to form a carboxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, basic conditions.
Oxidation: Potassium permanganate, acidic conditions.
Major Products:
Reduction: N2-Methyl-5-aminopyrimidine-2,4-diamine.
Substitution: Various substituted pyrimidine derivatives.
Oxidation: N2-Carboxy-5-nitropyrimidine-2,4-diamine.
Scientific Research Applications
N2-Methyl-5-nitropyrimidine-2,4-diamine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research into its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N2-Methyl-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets within cells. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby interfering with their normal function.
Comparison with Similar Compounds
N2-Methyl-5-aminopyrimidine-2,4-diamine: Similar structure but with an amino group instead of a nitro group.
N2-Methyl-5-chloropyrimidine-2,4-diamine: Contains a chlorine atom instead of a nitro group.
N2-Methyl-5-bromopyrimidine-2,4-diamine: Contains a bromine atom instead of a nitro group.
Uniqueness: N2-Methyl-5-nitropyrimidine-2,4-diamine is unique due to the presence of both a nitro group and a methyl group, which impart distinct chemical reactivity and biological activity. The nitro group allows for various redox reactions, while the methyl group influences the compound’s solubility and interaction with biological targets.
Properties
IUPAC Name |
2-N-methyl-5-nitropyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5O2/c1-7-5-8-2-3(10(11)12)4(6)9-5/h2H,1H3,(H3,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXUNUZAIDKXCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C(=N1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20965228 | |
Record name | N~2~-Methyl-5-nitropyrimidine-2,4(1H,3H)-diimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20965228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5096-83-3 | |
Record name | NSC81183 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81183 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N~2~-Methyl-5-nitropyrimidine-2,4(1H,3H)-diimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20965228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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